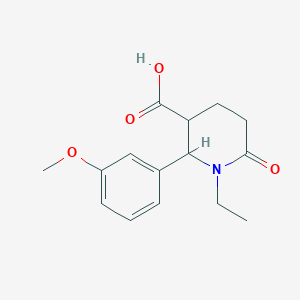
1-Ethyl-2-(3-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-Ethyl-2-(3-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid” is a complex organic molecule. It contains a piperidine ring, which is a common feature in many biologically active compounds . The methoxyphenyl group attached to the piperidine ring could potentially contribute to its biological activity.
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through multi-step organic reactions. For example, pyrrolidinone derivatives, which share a similar core structure to the compound , can be synthesized via a three-component one-pot reaction of aniline, diethyl acetylenedicarboxylate, and 4-anisaldehyde .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperidine ring, a carboxylic acid group, and a methoxyphenyl group. The spatial orientation of these groups and their stereochemistry could significantly influence the compound’s biological activity .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For instance, the carboxylic acid group could react with bases to form a carboxylate anion, or with alcohols to form an ester .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group could enhance its solubility in water, while the nonpolar ethyl and methoxyphenyl groups could increase its solubility in organic solvents .Applications De Recherche Scientifique
X-ray Powder Diffraction Data Analysis : 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester, a compound closely related to the chemical , is reported as an important intermediate in the synthesis of apixaban, an anticoagulant. Its X-ray powder diffraction data provides valuable insights for its structural analysis (Qing Wang et al., 2017).
Antibacterial Applications : Research on pyridonecarboxylic acids, which include compounds similar to the specified chemical, has shown promising antibacterial activity. This highlights the potential of such compounds in developing new antibacterial agents (H. Egawa et al., 1984).
Antimicrobial Activity : Another study involving 2-chloropyridine-3-carboxylic acid, which shares structural similarities with the compound , demonstrated the synthesis of derivatives with significant in vitro antimicrobial activity against various bacterial and fungal strains (N. Patel, S. N. Agravat, Faiyazalam M. Shaikh, 2011).
Oxyfunctionalization of Ketones : Research involving 4-Methoxy-2,2,6,6-tetramethyl-1-oxopiperidinium chloride, a related compound, has been used for the oxyfunctionalization of ketones, demonstrating the compound's utility in organic synthesis (T. Ren, Y. Liu, Q. Guo, 1996).
Synthesis and Structure-Activity Relationships : A study on the synthesis of 1-cyclopropyl-6-fluoro-8-alkoxyquinoline-3-carboxylic acids, which are structurally similar, has provided insights into the structure-activity relationships of these compounds, crucial for developing new pharmaceuticals (J. Sánchez et al., 1995).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
1-ethyl-2-(3-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-3-16-13(17)8-7-12(15(18)19)14(16)10-5-4-6-11(9-10)20-2/h4-6,9,12,14H,3,7-8H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIVKVBZBVUJZCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(C(CCC1=O)C(=O)O)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-2-(3-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(3,5-dimethoxyphenyl)methylene]-2(5H)-furanone](/img/structure/B2942016.png)


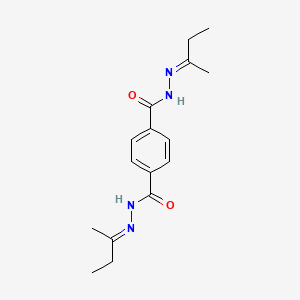
![(Z)-N-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-nitrobenzamide](/img/structure/B2942020.png)
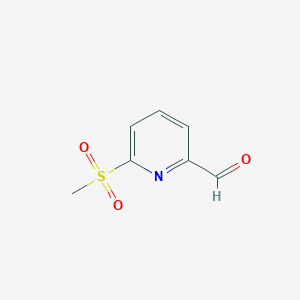
![2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]acetic Acid](/img/structure/B2942022.png)
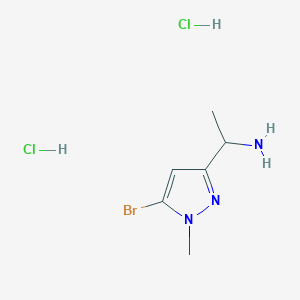
![6-(9H-Fluoren-9-ylmethoxycarbonyl)-5,7-dihydropyrrolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2942026.png)
![tert-butyl N-[1-(1,3,4-oxadiazol-2-yl)-2-phenylethyl]carbamate](/img/structure/B2942027.png)
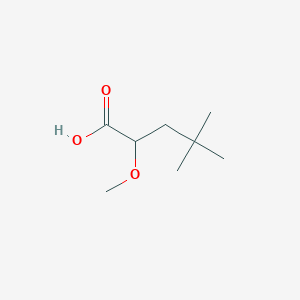
![5-(Thiadiazol-4-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B2942034.png)
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3-fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2942035.png)